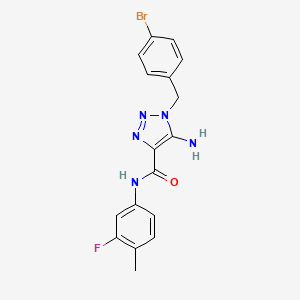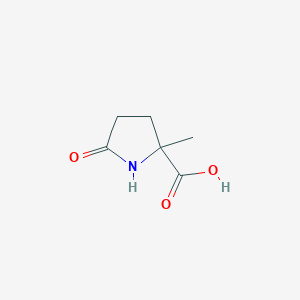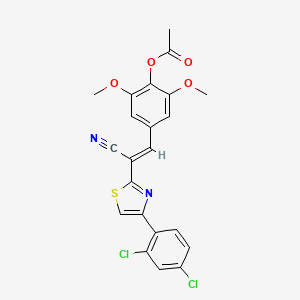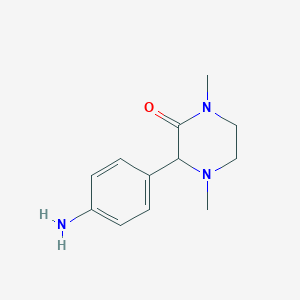
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one
Vue d'ensemble
Description
The description of a compound typically includes its chemical structure, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product. It may also discuss any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule.Chemical Reactions Analysis
This section would discuss how the compound reacts with other substances. It would detail the products of these reactions, the conditions under which they occur, and their mechanisms.Physical And Chemical Properties Analysis
This would include information on the compound’s melting point, boiling point, solubility in various solvents, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with common reagents.Applications De Recherche Scientifique
Cyclization Reactions
- Cyclization of Aryl-Cyanamides : Involvement in cyclization reactions with aryl-cyanamides, leading to the formation of various derivatives like 2-aminoquinazoline and hexahydro-pyrazino derivatives (Shikhaliev et al., 2008).
Medicinal Chemistry
- Antimicrobial Screening : A derivative, 4-[3-(4-methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, showed significant antimicrobial activity in studies against various bacteria and fungi (Obasi et al., 2016).
Molecular Chemistry
- X-ray and NMR Studies : Investigation of the complex structure of 1,4-dimethylpiperazine mono-betaine and its derivatives in solution using X-ray diffraction and NMR spectroscopy (Dega-Szafran et al., 2006).
Sensor Technology
- Fluorescent Chemosensors : Development of a fluorescent-based receptor for highly selective detection of metal ions like Cu²⁺ and Zn²⁺, demonstrating potential in molecular logic gate applications (Fegade et al., 2015).
Hydrogel Modification
- Hydrogel Functional Modification : Radiation-induced hydrogels were modified with various amine compounds, including a derivative of 4-aminoantipyrine, to improve their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Analytical Chemistry
- Colurimetric and Fluorescent Sensors : A Schiff base synthesized from 4-aminoantipyrine showed effective response as a colorimetric sensor for Fe(III) and a “turn-on” fluorescent sensor for Al(III) (Soufeena & Aravindakshan, 2019).
Crystallography
- Crystal Structure Analysis : Analysis of the crystal structure of a salt derived from 1,4-dimethylpiperazine, providing insights into molecular interactions and configurations (Craig et al., 2012).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Orientations Futures
This would discuss potential future research directions, such as new synthetic routes, potential applications, or theoretical studies.
Please note that the availability of this information can vary widely depending on how extensively the compound has been studied. For a novel or less-studied compound, much of this information may not be available. In such cases, researchers often need to conduct these analyses themselves. If you’re working with a novel compound, please ensure to follow all relevant safety protocols.
Propriétés
IUPAC Name |
3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONZLNUSKUBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
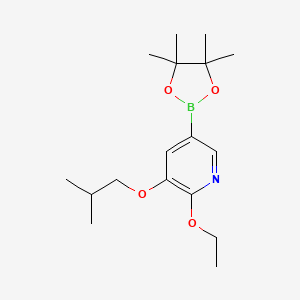
![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)
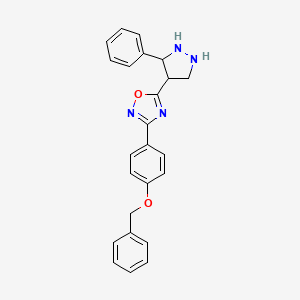
![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)
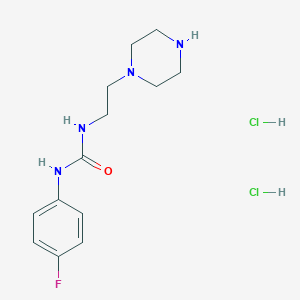
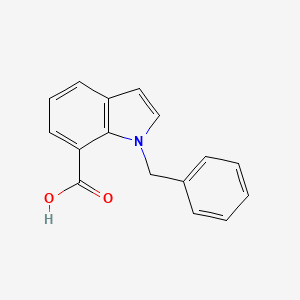
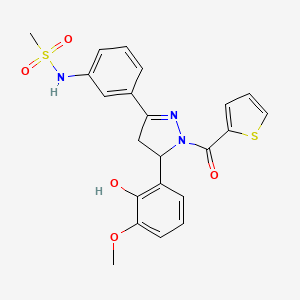
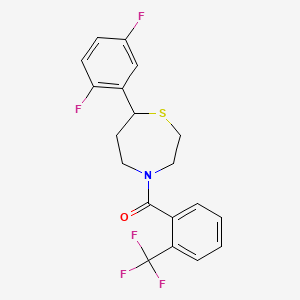
![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)
